physicochemical characteristics of methyl 3-formyl-1H-indole-7-carboxylate
physicochemical characteristics of methyl 3-formyl-1H-indole-7-carboxylate
An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 3-formyl-1H-indole-7-carboxylate
Introduction: The Strategic Importance of a Bifunctional Indole Scaffold
Methyl 3-formyl-1H-indole-7-carboxylate is a specialized heterocyclic compound built upon the indole nucleus, a privileged structure in medicinal chemistry and materials science.[1][2] Its strategic value lies in the orthogonal reactivity of its two key functional groups: the electrophilic aldehyde at the C3 position and the ester at the C7 position. The indole scaffold itself is a cornerstone in numerous natural products and FDA-approved pharmaceuticals, recognized for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][3]
This guide provides a comprehensive overview of the core . We will delve into its structural and electronic properties, spectroscopic signature, and the analytical methodologies required for its unambiguous characterization. For drug development professionals and synthetic chemists, this molecule represents a versatile building block, with the C3-aldehyde poised for reactions like reductive amination, Wittig olefination, and condensation, while the C7-ester allows for modifications such as hydrolysis to the corresponding carboxylic acid or amidation.[4][5] Understanding its fundamental properties is paramount to harnessing its full synthetic potential.
Section 1: Core Physicochemical Properties
The physicochemical properties of a molecule govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, stability, and membrane permeability. While extensive experimental data for this specific isomer is not broadly published, we can deduce its key characteristics through an expert analysis of its structure and comparison with closely related analogues.
| Property | Value / Description | Rationale & Context |
| Molecular Formula | C₁₁H₉NO₃ | Derived from its chemical structure. |
| Molecular Weight | 203.19 g/mol | Calculated from the molecular formula.[6] |
| Physical State | Expected to be a white to pale yellow or cream crystalline solid. | Indole derivatives, particularly those with polar functional groups like aldehydes and esters, are typically solids at room temperature.[7][8] |
| Melting Point | Estimated: 190-210 °C | Based on related structures. For instance, 1-methylindole-3-carboxylic acid melts at 197-200 °C.[9] The presence of both an aldehyde and an ester, capable of hydrogen bonding and dipole-dipole interactions, suggests a relatively high melting point. |
| Solubility | Poorly soluble in water and non-polar solvents (e.g., hexanes). Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in polar protic solvents (e.g., methanol, ethanol). | The rigid, aromatic core is hydrophobic, while the N-H, aldehyde, and ester groups provide polarity and hydrogen bonding capability, favoring solubility in polar organic solvents. |
| Acidity (pKa) | N-H Proton: ~16-17 (weakly acidic) | Similar to the parent indole, the lone pair on the nitrogen is part of the aromatic system, making it non-basic.[10] The N-H proton can be removed by strong bases. The protonated form at C3 has a pKa of approximately -3.6, indicating that protonation only occurs in strong acids.[10][11] |
Section 2: Spectroscopic & Analytical Characterization
Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques. Below are the predicted spectral characteristics for methyl 3-formyl-1H-indole-7-carboxylate, grounded in data from analogous compounds.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, DMSO-d₆ is the solvent of choice as it allows for the clear observation of the exchangeable N-H proton.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, reference TMS at 0 ppm):
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification & Notes |
| N-H | ~12.0 (broad singlet) | - | The N-H proton of indoles typically appears as a broad signal at a very downfield shift in DMSO. |
| C3-CHO | ~10.0 (singlet) | ~185 | Aldehyde protons are highly deshielded and appear as sharp singlets. The aldehyde carbonyl carbon is also significantly downfield.[12] |
| C2-H | ~8.3 (singlet or doublet) | ~138 | This proton is adjacent to the electron-withdrawing aldehyde and the indole nitrogen, leading to a downfield shift. |
| Aromatic H (C4, C5, C6) | 7.2 - 8.0 (multiplets) | 120 - 135 | The precise shifts and coupling constants depend on the electronic effects of the C7-ester. The protons will appear as a complex multiplet. |
| -COOCH₃ | ~3.9 (singlet) | ~52 | The three protons of the methyl ester group will appear as a sharp singlet. |
| C=O (Ester) | - | ~166 | The ester carbonyl carbon is typically found in this region, upfield from the aldehyde carbonyl.[13] |
| Quaternary Carbons | - | 105 - 140 | Includes C3, C3a, C7, and C7a. Their exact positions are confirmed using techniques like DEPT or HMBC.[13] |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. A solid-state (e.g., KBr pellet or ATR) measurement would be standard.
Expected Characteristic Absorption Bands:
-
~3300 cm⁻¹ (sharp, medium): N-H stretch of the indole ring.
-
~3100-3000 cm⁻¹ (weak): Aromatic C-H stretch.
-
~2950 cm⁻¹ (weak): Aliphatic C-H stretch from the methyl group.
-
~1710-1725 cm⁻¹ (strong, sharp): C=O stretch of the aromatic ester. This is a highly reliable and intense peak.
-
~1670-1685 cm⁻¹ (strong, sharp): C=O stretch of the C3-aldehyde, conjugated with the indole ring.
-
~1600, ~1450 cm⁻¹ (variable): C=C stretches within the aromatic and heterocyclic rings.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation pattern.
-
Molecular Ion (M⁺•): For an electron ionization (EI) experiment, the molecular ion peak would be expected at m/z = 203.
-
High-Resolution MS (HRMS): Would confirm the elemental composition. Calculated for C₁₁H₉NO₃ [M+H]⁺: 204.0604.
-
Key Fragmentation Pathways:
-
Loss of the methoxy radical (•OCH₃) from the ester: [M - 31]⁺
-
Loss of the formyl group (•CHO): [M - 29]⁺
-
Decarbonylation of the aldehyde: [M - 28]⁺
-
Section 3: Experimental Protocols & Workflows
To ensure scientific integrity, the characterization of a novel or synthesized compound must follow rigorous, self-validating protocols.
Protocol: Determination of Melting Point
-
Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent. Finely crush a small amount of the solid.
-
Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated digital melting point apparatus.
-
Heating: Use a rapid heating rate (10-15 °C/min) for a coarse measurement. For the precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the rate to 1-2 °C/min.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Causality & Trustworthiness: A sharp melting range (≤ 2 °C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice.
Workflow: Unambiguous Structure Elucidation
Caption: Workflow for structural validation.
Section 4: Synthesis & Reactivity Context
A plausible synthetic route provides context for the compound's origin and potential impurities. The most direct approach would involve a two-step sequence starting from commercially available methyl indole-7-carboxylate.
Synthetic Pathway Overview
Caption: Plausible synthesis via Vilsmeier-Haack formylation.
The Vilsmeier-Haack reaction is a classic and highly effective method for installing a formyl group at the electron-rich C3 position of the indole nucleus.[14][15] The reaction proceeds by generating a Vilsmeier reagent (an electrophilic iminium species) in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophile is then attacked by the indole ring to yield the target aldehyde after aqueous workup.
Conclusion
Methyl 3-formyl-1H-indole-7-carboxylate is a strategically designed synthetic intermediate whose value is derived from its distinct, reactive functional groups on a biologically relevant indole core. Its characterization as a stable, crystalline solid is confirmed through a combination of spectroscopic methods, with NMR providing definitive structural proof, IR confirming the presence of key functional groups, and MS verifying its molecular weight and formula. The protocols and workflows detailed herein provide a robust framework for its analysis, ensuring the high degree of certainty required in research and drug development. As a versatile building block, this compound holds significant promise for the synthesis of complex molecular architectures and novel therapeutic agents.
References
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